molecular formula C12H11NOS3 B5202821 2-(allylthio)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one

2-(allylthio)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one

Cat. No. B5202821
M. Wt: 281.4 g/mol
InChI Key: WHLHPKDERFKKQW-YFHOEESVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one is a thiazole derivative that has gained significant attention in scientific research due to its potent biological activities. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one is not well understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways in the body. For example, it has been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-(allylthio)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce oxidative stress in the body. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(allylthio)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one in lab experiments is its potent biological activities. This compound has been shown to exhibit a wide range of activities, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 2-(allylthio)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one. One of the areas that require further investigation is the mechanism of action of this compound. Understanding how this compound exerts its biological activities can help in the development of more potent and specific therapeutic agents. Another area that requires further investigation is the potential use of this compound in the treatment of various diseases. Further studies are needed to determine the efficacy and safety of this compound in humans. Finally, there is a need for the development of more efficient methods for the synthesis of this compound, which can help in the production of larger quantities for research purposes.

Synthesis Methods

Various methods have been reported for the synthesis of 2-(allylthio)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one. One of the most commonly used methods involves the reaction of 2-aminothiazole with allyl bromide in the presence of potassium carbonate to obtain 2-(allylthio)thiazole. The subsequent reaction of 2-(allylthio)thiazole with 5-methyl-2-thiophenecarboxaldehyde in the presence of acetic acid and refluxing in ethanol yields 2-(allylthio)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one.

Scientific Research Applications

2-(allylthio)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one has been studied extensively for its biological activities. It has been reported to exhibit potent antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. This compound has also been studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

(4Z)-4-[(5-methylthiophen-2-yl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS3/c1-3-6-15-12-13-10(11(14)17-12)7-9-5-4-8(2)16-9/h3-5,7H,1,6H2,2H3/b10-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLHPKDERFKKQW-YFHOEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=O)SC(=N2)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-4-[(5-methylthiophen-2-yl)methylidene]-2-(prop-2-en-1-ylsulfanyl)-1,3-thiazol-5(4H)-one

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